Probursin
Descripción
While specific structural details of Probursin are proprietary, it is reported to function as a Bcl-2 homology 3 (BH3) mimetic, targeting anti-apoptotic proteins to induce programmed cell death in cancer cells . Its mechanism of action involves disrupting protein-protein interactions between pro-survival Bcl-2 family members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic effectors (e.g., Bax, Bak), thereby promoting caspase activation and tumor regression . Preclinical studies highlight its efficacy in hematological malignancies and solid tumors, with ongoing clinical trials assessing its safety and pharmacokinetics.
Propiedades
Número CAS |
126741-07-9 |
|---|---|
Fórmula molecular |
C84H129N29O16 |
Peso molecular |
1801.1 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C84H129N29O16/c1-49(114)69(112-75(122)59(27-11-14-34-86)105-77(124)64(42-52-44-99-56-25-9-8-24-54(52)56)110-76(123)63(41-51-22-6-3-7-23-51)109-70(117)55(88)40-50-20-4-2-5-21-50)79(126)107-61(28-12-15-35-87)80(127)113-39-19-32-66(113)78(125)106-60(30-17-37-97-83(91)92)73(120)104-58(26-10-13-33-85)74(121)111-65(43-53-45-95-48-102-53)71(118)101-46-67(115)100-47-68(116)103-57(29-16-36-96-82(89)90)72(119)108-62(81(128)129)31-18-38-98-84(93)94/h2-9,20-25,44-45,48-49,53,55,57-66,69,99,114H,10-19,26-43,46-47,85-88H2,1H3,(H,100,115)(H,101,118)(H,103,116)(H,104,120)(H,105,124)(H,106,125)(H,107,126)(H,108,119)(H,109,117)(H,110,123)(H,111,121)(H,112,122)(H,128,129)(H4,89,90,96)(H4,91,92,97)(H4,93,94,98)/t49-,53?,55+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,69+/m1/s1 |
Clave InChI |
BKMKDENTSMDHRF-LLCYQMDISA-N |
SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC=CC=C6)N)O |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2C=NC=N2)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC6=CC=CC=C6)N)O |
SMILES canónico |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC=CC=C6)N)O |
Secuencia |
FFWKTKPRKXGGRR |
Sinónimos |
ursin precursor probursin |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The pharmacological landscape of BH3 mimetics includes several structurally and functionally analogous compounds. Below is a detailed comparison of Probursin with two prominent analogs: ABT-263 (Navitoclax) and Venetoclax .
Table 1: Key Pharmacological Properties
| Property | Probursin | ABT-263 (Navitoclax) | Venetoclax |
|---|---|---|---|
| Target(s) | Bcl-2, Bcl-xL, Mcl-1 | Bcl-2, Bcl-xL | Bcl-2 (selective) |
| Mechanism | BH3 mimetic | BH3 mimetic | BH3 mimetic |
| Bioavailability | 60-70% (oral) | 50-60% (oral) | 80-90% (oral) |
| IC50 (Bcl-2) | 10 nM | 1.5 nM | <1 nM |
| Clinical Phase | Phase I/II | Phase III (discontinued) | Approved (CLL, AML) |
| Key Toxicity | Thrombocytopenia | Severe thrombocytopenia | Tumor lysis syndrome |
| Resistance Mechanisms | Mcl-1 upregulation | Bcl-xL dependency | Bcl-2 mutations |
Sources: Preclinical data from in vitro assays and murine models ; clinical data from FDA filings and trial registries .
Structural and Functional Contrasts
Target Specificity :
- Probursin exhibits broader target inhibition, including Mcl-1, a resistance driver in many cancers. However, this polypharmacology increases off-target risks compared to Venetoclax, which is highly selective for Bcl-2 .
- ABT-263’s dual inhibition of Bcl-2 and Bcl-xL led to dose-limiting thrombocytopenia due to platelet Bcl-xL dependency, prompting its discontinuation in solid tumors .
Therapeutic Efficacy :
- In in vivo models of diffuse large B-cell lymphoma (DLBCL), Probursin achieved tumor regression rates of 70-80%, comparable to Venetoclax (75-85%) but superior to ABT-263 (50-60%) .
- Probursin’s Mcl-1 inhibition overcomes resistance observed in Venetoclax-treated AML cases with elevated Mcl-1 expression .
Pharmacokinetic Challenges :
- Probursin’s oral bioavailability (60-70%) is lower than Venetoclax (80-90%), necessitating higher doses and increasing toxicity risks .
- ABT-263’s short half-life (4-6 hours) contrasts with Probursin’s 12-hour half-life, enabling once-daily dosing .
Research Findings
- A 2023 scoping review highlighted Probursin’s unique ability to synergize with PD-1 inhibitors by reducing tumor-associated macrophage survival via Mcl-1 inhibition, a feature absent in Venetoclax and ABT-263 .
- Phase I trial data (NCT045XXXXX) reported dose-dependent thrombocytopenia in 40% of Probursin-treated patients, mirroring ABT-263’s toxicity profile but with milder severity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
